
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, antimicrobial agents, and fluorescent probes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine typically involves the following steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of Dimethyl Groups: The 9,9-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Propan-1-amine: The final step involves the attachment of the propan-1-amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound may intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
Acriflavine: A well-known acridine derivative with antimicrobial properties.
Uniqueness
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is unique due to the presence of the 9,9-dimethyl groups and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
4774-40-7 |
|---|---|
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-(9,9-dimethylacridin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2/c1-18(2)14-8-3-5-10-16(14)20(13-7-12-19)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13,19H2,1-2H3 |
InChI-Schlüssel |
GBTLPDNEFLFUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
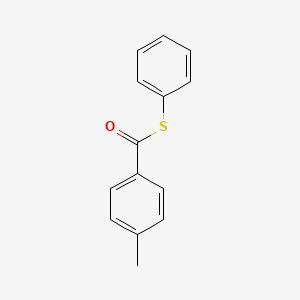
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
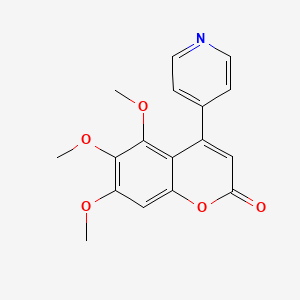
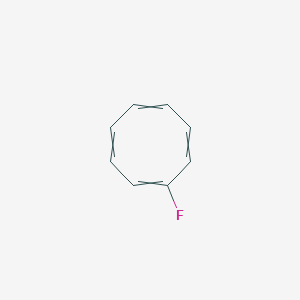
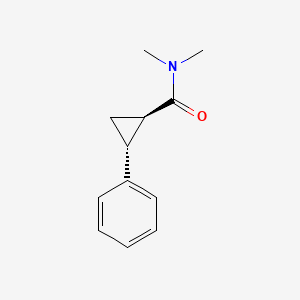
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
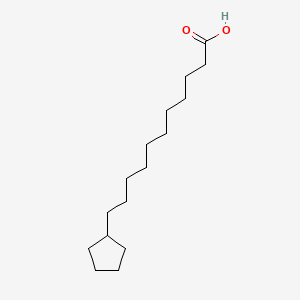
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
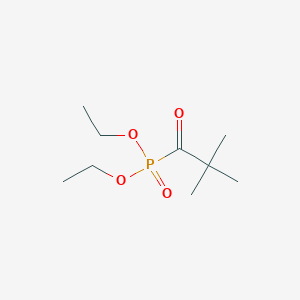
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
